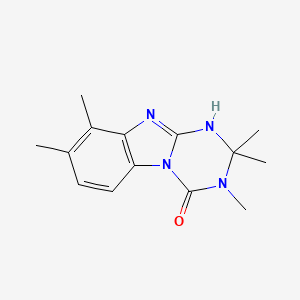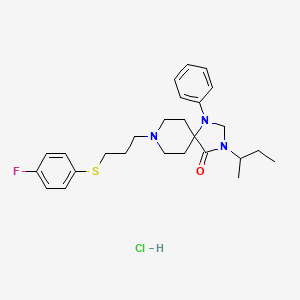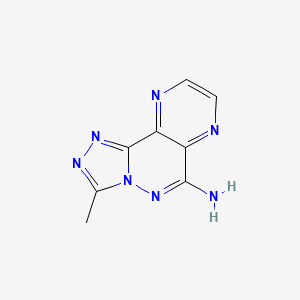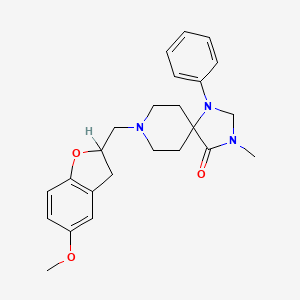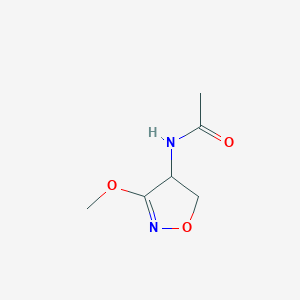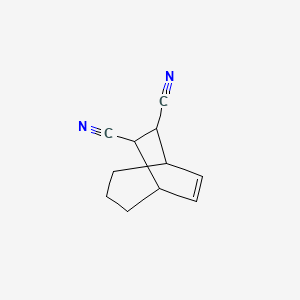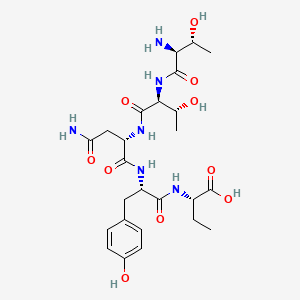
Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- is a complex peptide compound It is composed of a sequence of amino acids, including L-threonine, L-asparagine, L-tyrosine, and L-2-amino butanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- typically involves peptide coupling reactions. These reactions are carried out using protected amino acids to prevent unwanted side reactions. Common reagents used in peptide synthesis include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like N-hydroxysuccinimide (NHS). The reaction conditions often involve anhydrous solvents and inert atmospheres to maintain the integrity of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. This method is advantageous due to its efficiency and ability to produce high-purity peptides. The process involves anchoring the initial amino acid to a solid resin, followed by repetitive cycles of deprotection and coupling reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using specific enzymes or chemical reagents like N-methylmorpholine (NMM).
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links, while reduction of disulfide bonds results in free thiol groups.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: The compound can be utilized in the production of bioactive peptides and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity. The pathways involved may include signal transduction cascades, where the peptide acts as an agonist or antagonist, influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanoic acid, L-threonyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-
- Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-aminobutanoyl
Uniqueness
Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- is unique due to its specific amino acid sequence, which imparts distinct biochemical properties. The presence of L-2-amino butanoic acid in the sequence can influence the peptide’s stability, solubility, and interaction with molecular targets, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
123951-86-0 |
|---|---|
Molekularformel |
C25H38N6O10 |
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C25H38N6O10/c1-4-15(25(40)41)28-21(36)16(9-13-5-7-14(34)8-6-13)29-22(37)17(10-18(26)35)30-24(39)20(12(3)33)31-23(38)19(27)11(2)32/h5-8,11-12,15-17,19-20,32-34H,4,9-10,27H2,1-3H3,(H2,26,35)(H,28,36)(H,29,37)(H,30,39)(H,31,38)(H,40,41)/t11-,12-,15+,16+,17+,19+,20+/m1/s1 |
InChI-Schlüssel |
SIDAAPWESWGTRF-QJYAINQKSA-N |
Isomerische SMILES |
CC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)N |
Kanonische SMILES |
CCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


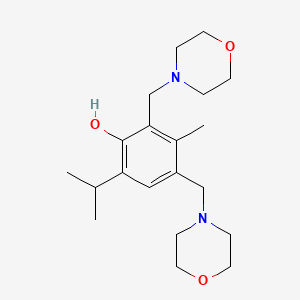
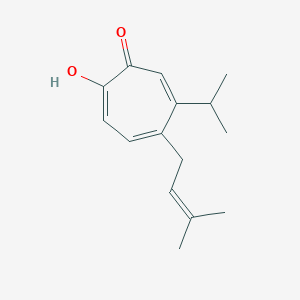
![tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B12803908.png)
